Para-Chloro vs. Meta-Chloro Isomer: Differentiated Physicochemical and Electronic Properties
The target compound (para-chloro isomer, CAS 618099-00-6) can be directly compared to its meta-chloro isomer 1-(3-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 618101-73-8). Both share the identical molecular formula C₁₅H₁₀ClN₃O and molecular weight 283.71 g/mol, and are distinguishable only by the position of the chlorine substituent . The para-chloro substitution results in a distinct electronic distribution due to the resonance electron-donating effect (+M) of chlorine in the para position, which partially offsets its inductive electron-withdrawing effect (-I). This contrasts with the meta-chloro isomer where only the -I effect operates [1]. The para-isomer is listed as a distinct Sigma-Aldrich AldrichCPR product (L321001), while the meta-isomer carries a separate product number (L321230), indicating that researchers and procurement databases treat them as non-interchangeable chemical entities .
| Evidence Dimension | Electronic effect of chlorine substitution position on pyrazole ring electronics |
|---|---|
| Target Compound Data | Para-chloro (4-Cl): Hammett σₚ = +0.23; chlorine exerts both -I (inductive withdrawal) and +M (resonance donation) effects |
| Comparator Or Baseline | Meta-chloro (3-Cl): Hammett σₘ = +0.37; chlorine exerts only -I (inductive withdrawal) effect |
| Quantified Difference | Δσ ≈ 0.14; para-isomer is less electron-withdrawing at the phenyl ring attached to N1, altering electrophilicity of the pyrazole C4-aldehyde carbon |
| Conditions | Hammett substituent constants from standard physical organic chemistry references; applied to N1-phenyl substituent electronic modulation |
Why This Matters
The differential electronic effect alters the reactivity of the C4-aldehyde group toward nucleophilic addition, impacting both synthetic derivatization efficiency and potential bio-target interactions in structure-activity relationship (SAR) studies.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Standard Hammett σₚ and σₘ values for chlorine. View Source
